molecular formula C16H17NO B2504395 1-(2-((2,3-Dimethylphenyl)amino)phenyl)ethan-1-one CAS No. 2241142-06-1

1-(2-((2,3-Dimethylphenyl)amino)phenyl)ethan-1-one

Cat. No.: B2504395
CAS No.: 2241142-06-1
M. Wt: 239.318
InChI Key: VBIZUKRIAWKHQE-UHFFFAOYSA-N
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Description

1-(2-((2,3-Dimethylphenyl)amino)phenyl)ethan-1-one is an organic compound with the molecular formula C16H17NO. It is a derivative of ethanone, where the ethanone group is substituted with a 2-((2,3-dimethylphenyl)amino)phenyl group. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((2,3-dimethylphenyl)amino)phenyl)ethan-1-one typically involves the reaction of 2,3-dimethylaniline with acetophenone derivatives under specific conditions. One common method includes:

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes, utilizing catalysts and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(2-((2,3-dimethylphenyl)amino)phenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-(2-((2,3-dimethylphenyl)amino)phenyl)ethan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-((2,3-dimethylphenyl)amino)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

  • 1-(2-((2,3-Dimethylphenyl)amino)phenyl)propan-1-one
  • 1-(2-((2,3-Dimethylphenyl)amino)phenyl)butan-1-one
  • 1-(2-((2,3-Dimethylphenyl)amino)phenyl)pentan-1-one

Uniqueness: 1-(2-((2,3-dimethylphenyl)amino)phenyl)ethan-1-one is unique due to its specific substitution pattern and the resulting chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for specific applications .

Properties

IUPAC Name

1-[2-(2,3-dimethylanilino)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-11-7-6-10-15(12(11)2)17-16-9-5-4-8-14(16)13(3)18/h4-10,17H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBIZUKRIAWKHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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